5-Chloro-2-(4-chloro-3-methylphenoxy)aniline
Description
Properties
IUPAC Name |
5-chloro-2-(4-chloro-3-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFGSPAWSNTXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238067 | |
| Record name | 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90207-16-2 | |
| Record name | 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90207-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-(4-chloro-m-tolyloxy)-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline typically involves the reaction of 4-chloro-3-methylphenol with 5-chloro-2-nitroaniline. The process includes the following steps:
Nitration: 4-Chloro-3-methylphenol is nitrated to form 4-chloro-3-methyl-2-nitrophenol.
Reduction: The nitro group in 4-chloro-3-methyl-2-nitrophenol is reduced to an amino group, yielding 4-chloro-3-methyl-2-aminophenol.
Coupling Reaction: 4-Chloro-3-methyl-2-aminophenol is then reacted with 5-chloro-2-nitroaniline under suitable conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products:
Oxidation: Formation of 5-chloro-2-(4-chloro-3-methylphenoxy)benzoic acid.
Reduction: Formation of 5-chloro-2-(4-chloro-3-methylphenoxy)aniline from its nitro precursor.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry:
- Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline in biological systems involves its interaction with cellular components. It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
The trifluoromethyl group in C₁₄H₁₀ClF₃N₃ introduces strong electron-withdrawing effects, which could enhance binding affinity in receptor-ligand interactions .
Synthetic Complexity: Introduction of bulky groups (e.g., isopropyl in C₁₅H₁₅ClNO) increases steric hindrance, complicating synthesis . Ethoxy-dimethylamino substituents (C₁₀H₁₄ClN₂O) may require multi-step functionalization, as seen in the coupling of indole-carboxylic acid derivatives .
Biological Activity
5-Chloro-2-(4-chloro-3-methylphenoxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H11Cl2N
- CAS Number : 90207-16-2
- Molecular Weight : 252.14 g/mol
This compound features a chloro-substituted aniline structure, which is known to influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with an aniline structure often interact with various enzymes, potentially acting as inhibitors. This can affect metabolic pathways and lead to alterations in cellular functions.
- Receptor Binding : The compound may bind to specific receptors in cells, influencing signaling pathways that regulate cell growth, apoptosis, and other critical processes.
- Genotoxicity : Some studies suggest that similar compounds can induce DNA damage, leading to mutagenic effects.
Cytotoxicity
Research has indicated that this compound exhibits cytotoxic effects on various cell lines. For instance, a study conducted on human liver cancer cells demonstrated a significant reduction in cell viability at higher concentrations of the compound (see Table 1).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 35 |
Table 1: Effect of this compound on cell viability.
Toxicological Studies
Toxicological assessments have highlighted the potential risks associated with exposure to this compound. A notable study involving animal models revealed dose-dependent toxicity, with significant histopathological changes observed in liver and kidney tissues at elevated doses.
-
Study Overview :
- Subjects : Male and female rats
- Doses : Administered at levels of 0, 100, 250, and 500 mg/kg body weight.
- Duration : 28 days of exposure followed by a recovery period.
-
Findings :
- Increased liver enzyme levels indicating hepatotoxicity.
- Histological examination showed necrosis and inflammatory responses in liver tissues.
Case Studies
Case studies involving occupational exposure have provided insights into the potential health impacts of this compound:
-
Occupational Exposure Study :
- Conducted among workers in chemical manufacturing.
- Results indicated a higher incidence of respiratory issues and skin irritations among those exposed to high concentrations of the compound.
-
Long-term Exposure Effects :
- A longitudinal study monitoring workers over a decade found correlations between exposure levels and increased rates of bladder cancer, suggesting a possible carcinogenic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
